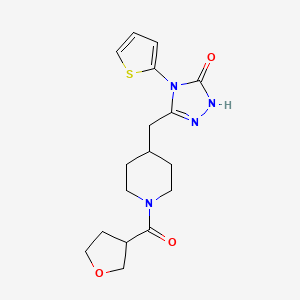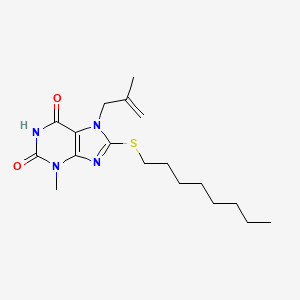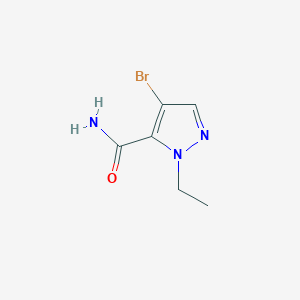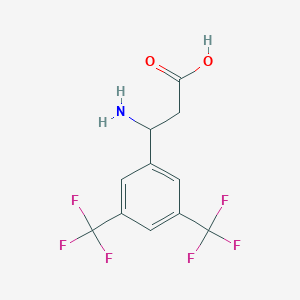![molecular formula C21H19ClF3N5O B2843934 1-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl}carbonyl)azepane CAS No. 1251680-38-2](/img/structure/B2843934.png)
1-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl}carbonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a 2-chloro-5-(trifluoromethyl)phenyl group, a pyridin-3-yl group, and a 1H-1,2,3-triazol-4-yl group . These groups are common in many agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. TFMP derivatives are used in various chemical reactions due to their unique physicochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to influence the properties of the compounds it’s part of .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolidines and Azepanes : A study demonstrated the synthesis of various 3-alkenylpyrrolidines and substituted azepanes from 2-alkenylazetidinium trifluoromethanesulfonate salts. This method highlights the chemoselectivity dependent on the nature of the base and the stereochemistry of the intermediate ammonium ylide (Couty et al., 2006).
Crystal Structure Analysis : Research on the crystal structure of related compounds includes the study of molecules comprising a fused tetracyclic system containing various rings, including azepane. These studies contribute to the understanding of the structural properties of such compounds (Toze et al., 2015).
Ionic Liquids Applications : The usage of azepane in the synthesis of a new family of room temperature ionic liquids is explored. These transformations of azepane, a byproduct in the polyamide industry, present environmentally friendly solutions and have potential applications in various industries (Belhocine et al., 2011).
Advanced Applications in Organic Chemistry
Synthesis of Medium Size Benzofused Azaheterocycles : The sequential cycloaddition-rearrangement of C,N-diphenylnitrone to methylenecyclopropane or methylenecyclobutane, besides the common rearrangement products, results in the production of valuable medium-sized aza-heterocycles, showcasing the compound's versatility in organic synthesis (Cordero et al., 1989).
Development of New Ligands for Metal Complexes : Research into the creation of new ligands, such as 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole, and their reactions with palladium and platinum precursors, highlights the potential of using such compounds in the development of novel metal complexes (Schweinfurth et al., 2009).
Synthesis of Azepanes from l-Proline : A study on the synthesis of 4-substituted α-trifluoromethyl azepanes from l-proline, via the ring expansion of trifluoromethyl pyrrolidines, demonstrates the compound's role in producing azepanes with high enantiomeric excess. This research is significant for the synthesis of enantio-enriched compounds (Masson et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
azepan-1-yl-[1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yltriazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N5O/c22-16-8-7-15(21(23,24)25)12-17(16)30-19(14-6-5-9-26-13-14)18(27-28-30)20(31)29-10-3-1-2-4-11-29/h5-9,12-13H,1-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYPLJEPUGBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2843854.png)


![(1S,4S,5R,9S,10R,13R,14S)-5-(Acetyloxymethyl)-14-hydroxy-14-(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2843857.png)

![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)
![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)

![2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2843864.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2843867.png)



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)